molecular formula C21H18ClFN2O3 B11250532 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250532
M. Wt: 400.8 g/mol
InChI Key: FYIVMBOLGGDSJM-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated benzyl group, an ethoxyphenyl group, and a dihydropyridine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the benzyl group: The chlorinated and fluorinated benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the ethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the ethoxyphenyl group to the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are both efficient and environmentally friendly would be prioritized.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the dihydropyridine core can be reduced to form alcohols.

    Substitution: The chlorinated and fluorinated benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Disrupting cellular processes: Interfering with processes such as DNA replication and protein synthesis, which can lead to cell death in cancer cells or bacteria.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone and 3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine share structural similarities.

    Uniqueness: The presence of the dihydropyridine core and the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity that distinguish it from other compounds.

Properties

Molecular Formula

C21H18ClFN2O3

Molecular Weight

400.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethoxyphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H18ClFN2O3/c1-2-28-16-9-7-15(8-10-16)24-21(27)14-6-11-20(26)25(12-14)13-17-18(22)4-3-5-19(17)23/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

FYIVMBOLGGDSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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